2,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide
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Overview
Description
2,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry due to their antibacterial properties. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with two methyl groups and a pyridin-3-ylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide typically involves the following steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with pyridin-3-ylmethanamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Reaction Conditions: The reaction is typically performed in an organic solvent like dichloromethane or toluene at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new antibacterial agents due to its sulfonamide group.
Biological Studies: The compound is studied for its potential inhibitory effects on certain enzymes and proteins, making it a candidate for drug development.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide involves the inhibition of bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication. The compound binds to the active site of the enzyme, blocking the access of PABA and thereby exerting its antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with a similar mechanism of action but different substituents on the benzene ring.
Sulfadiazine: A sulfonamide with a pyrimidine ring instead of a pyridine ring.
Sulfisoxazole: A sulfonamide with an isoxazole ring.
Uniqueness
2,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. The presence of the pyridin-3-ylmethyl group can influence its binding affinity to target enzymes and its overall pharmacokinetic properties.
Properties
IUPAC Name |
2,4-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-11-5-6-14(12(2)8-11)19(17,18)16-10-13-4-3-7-15-9-13/h3-9,16H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBKOTZNRAVCSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201517 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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